

3-Methyl-5-nitro-1H-indole molecular structure and weight

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Compound of Interest

Compound Name: 3-Methyl-5-nitro-1H-indole

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In-Depth Technical Guide: 3-Methyl-5-nitro-1H-indole

Abstract

This technical guide offers a comprehensive examination of **3-Methyl-5-nitro-1H-indole**, a heterocyclic compound with considerable importance in medicinal chemistry and materials science. This document will explore its fundamental molecular characteristics, synthesis, and reactivity, emphasizing its practical applications and the chemical principles governing its behavior. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile molecule.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a "privileged structure" in the realm of drug discovery, serving as the foundational core for a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The distinct electronic properties of the indole ring and its capacity for diverse intermolecular interactions make it an exceptional starting point for the design of novel therapeutic agents. The strategic placement of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position in **3-Methyl-5-nitro-1H-indole**, profoundly alters its physicochemical properties and biological profile. This guide will delve into the nuances of these substitutions and their consequential impact.

Molecular Structure and Physicochemical Properties

A thorough characterization of a molecule's structure and physical properties is the bedrock of understanding its chemical behavior.

2.1. Molecular Structure

3-Methyl-5-nitro-1H-indole features a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The methyl group at the C3 position and the potent electron-withdrawing nitro group at the C5 position are pivotal in defining its reactivity and biological functions.

Caption: 2D representation of **3-Methyl-5-nitro-1H-indole**.

2.2. Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Methyl-5-nitro-1H-indole**. These parameters are essential for predicting its behavior in various experimental and biological contexts.

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
Molecular Weight	176.17 g/mol [1]
IUPAC Name	3-methyl-5-nitro-1H-indole[1]
CAS Number	61861-88-9[1]
Appearance	Yellow to brown crystalline powder
Melting Point	168-172 °C
Boiling Point	339.2±15.0 °C (Predicted)[2]
Density	1.29±0.1 g/cm ³ (Predicted)[2]
LogP	2.4

Expert Insight: The LogP value of 2.4 indicates moderate lipophilicity, a critical factor in drug design that influences a compound's ability to traverse cell membranes and interact with hydrophobic binding sites on target proteins. The nitro group, a strong electron-withdrawing

moiety, significantly modulates the electron density of the indole ring, thereby affecting its reactivity and hydrogen bonding potential.

Synthesis and Reactivity

The synthesis of **3-Methyl-5-nitro-1H-indole** can be accomplished via several synthetic pathways. The Fischer indole synthesis is a widely employed and reliable method.

3.1. Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a venerable and versatile method for constructing the indole core. It generally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.



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Caption: A simplified workflow of the Fischer Indole Synthesis.

Causality in Experimental Choices: The selection of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is pivotal. The acid protonates the intermediate hydrazone, thereby facilitating the crucial [3,3]-sigmatropic rearrangement, which is the rate-determining step. The subsequent aromatization, driven by the formation of the stable aromatic indole ring, proceeds with the elimination of an ammonia molecule.

3.2. Step-by-Step Laboratory Protocol

This protocol outlines a representative method for the synthesis of **3-Methyl-5-nitro-1H-indole**.

Materials:

- 4-Nitrophenylhydrazine
- Propionaldehyde
- Glacial Acetic Acid
- Ethanol
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, heating mantle, etc.)

Procedure:

- **Reaction Setup:** In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenylhydrazine in glacial acetic acid.
- **Aldehyde Addition:** To the stirred solution, slowly add a stoichiometric equivalent of propionaldehyde.
- **Reflux:** Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
- **Isolation:** Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified **3-Methyl-5-nitro-1H-indole**.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Self-Validating System: This protocol's success hinges on precise temperature control and reaction time monitoring. The purification step is critical for removing impurities, and the final analytical characterization provides definitive structural and purity validation.

Applications in Drug Development and Research

The distinct structural attributes of **3-Methyl-5-nitro-1H-indole** make it a valuable synthon for creating a variety of biologically active molecules.

- **Anticancer Agents:** The indole nucleus is a prevalent scaffold in the design of anticancer drugs.^[4] The nitro group can be reduced to an amine, providing a handle for further functionalization to introduce pharmacophores that can interact with specific cancer targets.^[5]
- **Antimicrobial Agents:** Derivatives of 5-nitroindole have demonstrated notable activity against various bacteria and fungi. The electron-withdrawing character of the nitro group is often implicated in their mechanism of action.
- **Enzyme Inhibitors:** The indole ring can serve as a crucial binding motif in the design of enzyme inhibitors, including kinase inhibitors, which are a significant class of drugs for treating cancer and inflammatory conditions.^[4]
- **Building Block in Organic Synthesis:** It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anti-inflammatory properties.^[3]

Safety and Handling

As with all chemical reagents, adherence to proper safety protocols is essential when handling **3-Methyl-5-nitro-1H-indole**.

- **GHS Hazard Statements:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[6]
- **Handling:** Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.^[6]
- **Storage:** Store in a cool, dry, and well-ventilated location, away from incompatible substances.^[7]

- Disposal: Dispose of the compound in accordance with all applicable local, state, and federal regulations.[6]

Conclusion

3-Methyl-5-nitro-1H-indole is a compound with a rich and versatile chemistry, holding significant promise in diverse scientific fields, most notably in drug discovery. Its synthesis is well-documented, and its reactivity profile allows for extensive chemical modification. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity is fundamental to its effective application in the design and synthesis of novel functional molecules. This guide has provided a detailed and accessible overview to serve as a valuable resource for the scientific community.

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